molecular formula C13H19NO3 B510519 Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine CAS No. 774551-36-9

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine

Cat. No.: B510519
CAS No.: 774551-36-9
M. Wt: 237.29g/mol
InChI Key: APHYCBGYJNOOFL-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine is a secondary amine derivative featuring a benzodioxole moiety linked to a 3-ethoxypropylamine group. This compound is structurally related to psychoactive amines and other bioactive molecules, making it a subject of interest in medicinal chemistry and crystallography .

The hydrochloride salt of this compound is commercially available, with CAS numbers and vendor details often listed in chemical databases (e.g., AK Scientific product catalogues) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,2-3,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHYCBGYJNOOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine typically involves the reaction of 1,3-benzodioxole derivatives with ethoxypropanamine under controlled conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its anticancer properties and its ability to modulate specific biological pathways .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed bioactivity . Further studies are needed to fully elucidate the detailed mechanism of action and the specific molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share the benzo[1,3]dioxol-5-ylmethylamine core but differ in substituents on the amine group:

Compound Name Substituent on Amine Molecular Formula Molecular Weight Key References
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine 3-ethoxypropyl C₁₃H₁₉NO₃ 237.29 g/mol
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine 2-methoxybenzyl C₁₆H₁₇NO₃ 272.32 g/mol
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine 4-fluorobenzyl C₁₅H₁₄FNO₂ 259.28 g/mol
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine 3-morpholinopropyl C₁₅H₂₂N₂O₃ 278.35 g/mol
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine 2-(4-fluorophenyl)ethyl C₁₆H₁₅FNO₂ 272.30 g/mol
Key Observations:
  • Substituent Flexibility : The 3-ethoxypropyl group in the target compound introduces an ether linkage and a three-carbon chain, enhancing solubility compared to rigid aromatic substituents (e.g., 2-methoxybenzyl in ).
  • Pharmacological Relevance : The morpholine-containing analogue () may exhibit improved bioavailability due to the polar morpholine ring, a common feature in CNS-targeting drugs.

NMR Spectral Comparisons

Evidence from Molecules (2014) highlights the utility of NMR in differentiating structurally similar compounds. For example:

  • Chemical Shift Regions: In analogues of rapamycin, distinct shifts in regions A (positions 39–44) and B (positions 29–36) were observed, correlating with substituent-induced changes in electronic environments . Applied to benzo[1,3]dioxol-5-ylmethyl derivatives, such shifts could distinguish between ethoxypropyl, morpholinopropyl, and benzyl substituents.
  • Hydrogen Bonding : The 3-ethoxypropyl group may show unique proton shifts (e.g., CH₂ adjacent to ether oxygen) compared to aromatic substituents.

Crystallographic and Packing Behavior

The Mercury CSD 2.0 software enables comparison of crystal structures for compounds with shared motifs. For instance:

  • Packing Similarity : Benzo[1,3]dioxol-5-ylmethyl derivatives with flexible chains (e.g., 3-ethoxypropyl) may exhibit less dense packing than rigid aromatic analogues, influencing melting points and solubility .
  • Intermolecular Interactions : The benzodioxole ring participates in π-stacking, while ethoxy or morpholine groups engage in hydrogen bonding, as seen in related amine structures .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzo[1,3]dioxole moiety, which is known for its diverse biological activities. The ethoxy-propyl group contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[1,3]dioxole derivatives. For instance, a series of bis-benzo[d][1,3]dioxol-5-yl compounds exhibited significant antitumor activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52
DoxorubicinHepG27.46

These compounds demonstrated superior potency compared to the standard drug doxorubicin while showing low cytotoxicity towards normal cells (IC50 > 150 µM), indicating a favorable therapeutic index.

The mechanisms underlying the anticancer effects include:

  • EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers.
  • Apoptosis Induction : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells, characterized by increased Annexin V-positive cells.
  • Cell Cycle Arrest : Analysis showed that treated cells experienced cell cycle arrest at specific phases, contributing to reduced proliferation rates.

Antimicrobial Activity

Benzo[1,3]dioxole derivatives also exhibit antimicrobial properties. For example, research has indicated that certain benzothiazole derivatives with similar scaffolds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus0.008
2Escherichia coli0.03
3Streptococcus pneumoniae0.06

These findings suggest that modifications to the benzo[1,3]dioxole structure can enhance antimicrobial efficacy.

Study on Anticancer Activity

In a study involving the compound's analogs, it was observed that certain derivatives inhibited cell growth in MDA-MB-231 breast cancer cells with IC50 values ranging from 6 μM to 30 μM. The study utilized various assays to demonstrate that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation and modulation of Bcl-2 protein levels .

Pharmacokinetics

Pharmacokinetic studies indicated that one of the analogs achieved peak plasma concentrations of approximately 40 μM within five hours post-administration in mice, with a half-life of around two hours. This suggests that the compound has suitable drug-like properties for further development .

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